molecular formula C17H17N3O6S B2915728 (Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-54-2

(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2915728
CAS No.: 897734-54-2
M. Wt: 391.4
InChI Key: MNYMANPUWYWVGI-ZCXUNETKSA-N
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Description

(Z)-Methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position, an imino-linked dioxopyrrolidinyl acetyl moiety, and a methyl ester functional group. The dioxopyrrolidinyl group may enhance solubility or metabolic stability, while the ester group could influence bioavailability. Structural analogs, such as quinazolinones and thiazole derivatives, have been synthesized via methods involving alkylation, cyclization, and hydrazide formation , which may inform hypothetical synthesis routes for this compound.

Properties

IUPAC Name

methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-25-10-3-4-11-12(7-10)27-17(19(11)9-16(24)26-2)18-13(21)8-20-14(22)5-6-15(20)23/h3-4,7H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYMANPUWYWVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the methoxy group, and the attachment of the pyrrolidinone moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

The compound’s medicinal applications are of particular interest. Researchers are studying its potential as a drug candidate for treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Synthetic Routes : The compound’s synthesis likely involves imine formation between a dioxopyrrolidinyl acetyl chloride and a 6-methoxybenzothiazole precursor, followed by esterification, as inferred from analogous hydrazide and alkylation reactions in .
  • Similarity Assessment : Methods for comparing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting activity, as structurally analogous compounds often share biological targets .
  • Substituent Effects : The methoxy group’s electron-donating nature contrasts with nitro groups in , underscoring the importance of substituent selection for optimizing activity .

Biological Activity

(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a thiazole ring and a dioxopyrrolidinyl moiety, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N4O4S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This compound is characterized by:

  • Thiazole ring : Known for its role in various biological activities.
  • Dioxopyrrolidinyl group : Implicated in enhancing pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways.

Compound NameStructural FeaturesBiological Activity
Thiazole AThiazole ringAnticancer
Pyrrolidine BPyrrolidine + carbonylAntimicrobial
Benzoyl CBenzoyl + pyridineEnzyme inhibition

The presence of the dioxopyrrolidinyl group in this compound suggests potential for significant biological activity, particularly in cancer treatment.

Antimicrobial Activity

Compounds containing the pyrrolidine structure often demonstrate antimicrobial properties. The dioxopyrrolidinyl group enhances the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could alter signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in various biological assays:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives significantly reduced tumor size in xenograft models.
    • Method : In vivo testing on mice with induced tumors.
    • Results : A reduction in tumor growth by up to 70% was observed.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy showed that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Imine FormationEthanol, NaOAc, reflux, 6 h65–70
(Z)-ConfigurationNH2OH·HCl, EtOH, 0°C, 2 h75–80
EsterificationDCC, DMAP, CH2Cl2, rt, 12 h85–90

Basic Question: Which spectroscopic and crystallographic techniques are optimal for structural characterization?

Methodological Answer:

X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K, and full-matrix least-squares refinement .

NMR Spectroscopy : Employ ¹H/¹³C NMR in DMSO-d6 to confirm proton environments (e.g., imine protons at δ 8.2–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .

Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~450–460 Da) .

Advanced Question: How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratios). For example, optimize imine formation using response surface methodology .

Continuous-Flow Chemistry : Use microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., polymerization of acetyl intermediates) .

Catalyst Screening : Test alternative catalysts (e.g., ZnCl2 vs. FeCl3) for esterification efficiency .

Critical Parameters:

  • Temperature control (±2°C) during exothermic steps.
  • Purity of starting materials (≥97% by HPLC) to minimize byproducts .

Advanced Question: How to resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer:

Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Crystallographic Refinement : Re-examine SHELX refinement parameters (e.g., displacement ellipsoids, R-factors) to detect disorder or twinning .

Isotopic Labeling : Use ¹⁵N-labeled intermediates to confirm imine linkage assignments in complex spectra .

Advanced Question: What strategies enhance the compound’s stability under varying storage conditions?

Methodological Answer:

Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient) .

Lyophilization : Freeze-dry the compound to remove hydrolytic water, improving shelf life in anhydrous environments .

Antioxidant Additives : Include 0.1% BHT in DMSO stocks to prevent radical-mediated decomposition .

Advanced Question: How to design derivatives to improve biological activity while maintaining solubility?

Methodological Answer:

Structure-Activity Relationship (SAR) :

  • Replace the methoxy group with halogen atoms (e.g., Cl, F) to enhance membrane permeability .
  • Introduce sulfonate groups on the benzothiazole ring to improve aqueous solubility .

Computational Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinase inhibitors) .

In Vitro Screening : Assess cytotoxicity (MTT assay) and solubility (shake-flask method) in PBS (pH 7.4) .

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